4,5-Diphenyl-4-oxazolin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-3H-1,3-oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15-16-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPBTGBWTUWCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198221 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49674621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5014-83-5 | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005014835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenyl-4-oxazolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for 4,5 Diphenyl 4 Oxazolin 2 One and Its Congeners
Established Synthetic Routes to the 4,5-Diphenyl-4-oxazolin-2-one Scaffold
Established methods for constructing the oxazolinone core often rely on cyclization reactions of functionalized acyclic precursors. These routes provide reliable access to the fundamental heterocyclic structure.
Cyclization Reactions from Precursor Amides and Thioureas
The cyclization of precursor amides is a foundational strategy for forming the oxazolinone ring. While direct cyclization of simple amides can be challenging, appropriately functionalized amide precursors undergo cyclization to yield the desired heterocycle. For instance, the reaction of α-amido-β-ketoesters, which can be formed by the double acylation of a protected glycine, can be dehydrated to produce 1,3-oxazoles. organic-chemistry.org The conversion of amides can also be the initial step in reaction sequences that ultimately lead to oxazolinones. google.com
Thiourea derivatives can serve as precursors to the corresponding 4-oxazoline-2-thiones. For example, the synthesis of 4,5-Diphenyl-4-oxazoline-2-thione involves condensation reactions of precursors like benzaldehydes and amino acid derivatives. ontosight.ai While this yields the thione analogue, it highlights the utility of urea (B33335) and thiourea-type precursors in building this heterocyclic system.
Dehydrative Cyclization of N-Acylamino Alcohols
One of the most common methods for synthesizing oxazoline (B21484) rings is the dehydrative cyclization of N-acylamino alcohols. google.com This approach is versatile and has been achieved using a variety of dehydrating agents and catalysts. mdpi.com Triflic acid has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to give 2-oxazolines, with water as the only byproduct. mdpi.comnih.gov This method can also be adapted for a one-pot synthesis directly from carboxylic acids and amino alcohols. nih.gov
The mechanism can proceed via two pathways: activation of the amide carbonyl followed by nucleophilic attack from the hydroxyl group (retention of stereochemistry), or activation of the alcohol as a leaving group followed by an intramolecular SN2-like substitution (inversion of stereochemistry). mdpi.com For the synthesis of 2,4,5-trisubstituted oxazolines, N-acyl-1,2-disubstituted amino alcohols are effective precursors. google.com
Table 1: Reagents for Dehydrative Cyclization of N-Acylamino Alcohols
| Reagent/Catalyst | Conditions | Outcome | Reference |
|---|---|---|---|
| Triflic Acid (TfOH) | Varies | Promotes cyclization, generates water as byproduct | nih.gov, mdpi.com |
| Fluoroalkanesulfonyl fluoride (B91410) | With organic base | Efficient conversion to oxazolines | google.com |
| Burgess Reagent | Varies | Stoichiometric dehydration | mdpi.com |
Reaction of Imino Ketones with Carbonylating Agents
A specific and effective route to 3,4,5-trisubstituted 4-oxazolin-2-ones involves the use of α-imino ketones as precursors. oup.com The reaction of a dianion generated from an α-imino ketone, such as 2-imino-1,2-diphenylethanone, with a suitable carbonylating agent like ethyl chloroformate, leads to the formation of the oxazolin-2-one ring. oup.com This method provides a direct way to install substituents at the N-3, C-4, and C-5 positions of the heterocycle. oup.com For example, reacting the sodium-derived dianion of 2-imino-1,2-diphenylethanone with ethyl chloroformate produces 3-substituted 4,5-diphenyl-4-oxazolin-2-ones in moderate yields. oup.com
Table 2: Synthesis of 3-Substituted 4,5-Diphenyl-4-oxazolin-2-ones from Imino Ketones
| N-Substituent on Imino Ketone | Carbonylating Agent | Yield | Reference |
|---|---|---|---|
| α-phenylethyl | Ethyl chloroformate | 35% | oup.com |
Synthesis via Benzaldehyde (B42025) and Hippuric Acid Condensation
The Erlenmeyer-Plöchl reaction is a historic and widely used method for synthesizing 4-substituted-2-phenyloxazol-5(4H)-ones, also known as azlactones. rsc.orgwikipedia.orgwikiwand.com This reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde, like benzaldehyde, in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. ontosight.aiwikipedia.orglidsen.com The hippuric acid first cyclizes to form 2-phenyl-oxazolone, which then undergoes condensation with the aldehyde. rsc.orgwikipedia.org Subsequent rearrangement and hydrolysis can provide access to amino acids, making this a key reaction in amino acid synthesis. wikipedia.orgwikiwand.com While this method typically produces 2-phenyloxazol-5(4H)-ones, it is a cornerstone of oxazolone (B7731731) chemistry. sphinxsai.com
Novel and Convergent Multi-Component Approaches to Oxazolinone Derivatives
Multi-component reactions (MCRs), where three or more reactants combine in a single step, offer an efficient and atom-economical route to complex molecules. nih.govnih.gov Various MCRs have been developed for the synthesis of heterocyclic scaffolds, including oxazolidinones, the saturated analogues of oxazolinones. mdpi.com For example, a three-component reaction of an aldehyde, an amine, and an alkyne with carbon dioxide can afford trisubstituted 1,3-oxazolidin-2-ones. mdpi.comresearchgate.net Electrocatalytic three-component reactions have also been developed, for instance, reacting a propargylamine (B41283) with CO2 and ditellurium to yield tellurium-containing 2-oxazolidinones. rsc.org These convergent strategies are advantageous for creating molecular diversity and are increasingly applied to the synthesis of biologically relevant heterocycles. nih.gov
Advancements in Stereoselective and Asymmetric Syntheses of Oxazolinones
The development of stereoselective methods to control the configuration of chiral centers is a major goal in modern organic synthesis. Chiral oxazolinones and their saturated counterparts, oxazolidinones, are valuable as both chiral auxiliaries and as targets in their own right. bioorg.org
Asymmetric synthesis of these heterocycles can be achieved through various strategies. One approach involves dynamic kinetic resolution, where a chirally labile substrate capable of in situ racemization reacts asymmetrically to afford a single stereoisomer. oup.com This has been applied to the biochemical hydrolysis of oxazolinones. oup.com
Enantiopure 4-oxazolin-2-ones themselves can serve as chiral building blocks for the synthesis of other complex molecules. nih.gov The use of a chiral auxiliary, such as an (R)- or (S)-1-phenylethyl group on the nitrogen atom, can direct the stereochemical outcome of reactions at the C-4 and C-5 positions. nih.gov Furthermore, novel stereoselective syntheses of functionalized oxazolidinones have been developed from chiral precursors like aziridine-2-methanols, which cyclize with high stereocontrol. bioorg.orgnih.gov These advanced methods provide access to enantiomerically pure oxazolinone derivatives, which are crucial for applications in medicinal chemistry and asymmetric catalysis. bioorg.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,5-Diphenyl-4-oxazoline-2-thione |
| Acetic anhydride |
| Benzaldehyde |
| Ethyl chloroformate |
| Glycine |
| Hippuric acid |
| N-acyl-1,2-disubstituted amino alcohol |
| N-(2-hydroxyethyl)amide |
| Sodium acetate |
| Triflic acid |
| 2-imino-1,2-diphenylethanone |
| 2-phenyloxazol-5(4H)-one |
| Aziridine-2-methanol |
Diastereoselective Transformations and Enantiomeric Purity Control
The control of stereochemistry at the C4 and C5 positions of the oxazolidinone ring is paramount for its use as a chiral auxiliary. The most common and effective strategy to achieve high enantiomeric purity is to start from optically pure precursors, typically chiral amino alcohols. santiago-lab.comrsc.org These amino alcohols can be derived from the reduction of readily available α-amino acids. santiago-lab.com
The cyclization of a chiral amino alcohol with a carbonylating agent, such as diethyl carbonate or carbonyldiimidazole (CDI), is a straightforward method to produce the corresponding chiral oxazolidinone. santiago-lab.comnih.gov For instance, the treatment of a chiral amino alcohol with diethyl carbonate and a catalytic amount of sodium ethoxide at elevated temperatures can afford the desired oxazolidinone in high yield. nih.gov The stereochemistry of the starting amino alcohol is directly translated to the oxazolidinone product.
A key step in many synthetic routes involving oxazolidinones is the intramolecular acylnitrene-mediated aziridination, which can proceed with high diastereoselectivity to form a bicyclic aziridine (B145994) intermediate. nih.gov Subsequent nucleophilic ring-opening of this aziridine and further transformations can yield the desired 4,5-disubstituted oxazolidinone. nih.gov The enantiomeric purity of the final product can be assessed using chiral derivatizing agents, such as (S)-(-)-α-methoxy-α-trifluoromethyl phenylacetyl chloride, followed by NMR analysis. nih.gov
The separation of diastereomers through chromatographic techniques, such as column chromatography, is a common practice to isolate enantiomerically pure products. pitt.edu For example, the trans and cis isomers of a 4,5-disubstituted oxazolidinone can be separated to yield the desired stereoisomer.
| Starting Material | Reagents | Product | Yield | Enantiomeric Ratio | Reference |
| Chiral Amino Alcohols | Diethyl Carbonate, NaOEt | 4-Substituted Oxazolidin-2-ones | High (e.g., 84%) | High | nih.gov |
| Racemic Butadiene Monoepoxide | (R,R)-7 (catalyst) | (R)- and (S)-diols | - | 99:1 (R), 98:2 (S) | nih.gov |
| (R)-Azidoformate | Heat | (4S,5R)-Bicyclic Aziridine | Good | High | nih.gov |
Catalytic Methodologies for Chiral Oxazolidinone Formation
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the formation of chiral oxazolidinones, offering milder reaction conditions and improved efficiency.
Ruthenium(II)-N-heterocyclic carbene (NHC) complexes have been successfully employed for the asymmetric hydrogenation of 2-oxazolones to produce optically active 4-substituted 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and yields. rsc.org This method is scalable and tolerates a wide range of functional groups. rsc.org
Palladium-catalyzed reactions have also proven to be versatile. For example, the N-arylation of 2-oxazolidinones with aryl bromides can be achieved using a palladium catalyst with appropriate phosphine (B1218219) ligands and bases. organic-chemistry.org Furthermore, palladium-catalyzed domino reactions of strained bicyclic alkenes can lead to the formation of oxazolidinone scaffolds through an allylic rearrangement/cyclization cascade. beilstein-journals.org
Copper-catalyzed reactions offer another avenue for oxazolidinone synthesis. The combination of a binuclear tridentate copper(I) complex with a base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can catalyze the synthesis of a wide range of oxazolidinones from propargylic amines and carbon dioxide under mild conditions. organic-chemistry.org
Iron catalysis has also emerged as a sustainable option. Fe(II)-iminopyridine complexes can catalyze the cycloaddition of aziridines and CO2 to form oxazolidinones, with the regioselectivity being controlled by the substituents on the aziridine ring. acs.org
| Catalyst System | Substrates | Product | Key Features | Reference |
| Ru(II)-NHC Complex | 2-Oxazolones | Chiral 4-Substituted 2-Oxazolidinones | High ee (up to 96%), High Yields | rsc.org |
| Palladium/Phosphine Ligand | 2-Oxazolidinone (B127357), Aryl Bromide | 3-Aryl-2-oxazolidinones | Good Yields | organic-chemistry.org |
| Copper(I)/TBD | Propargylic Amines, CO2 | Oxazolidinones | Mild Conditions | organic-chemistry.org |
| Fe(II)-Iminopyridine Complex | Aziridines, CO2 | Regioselective Oxazolidinones | Controllable Regiochemistry | acs.org |
Chemical Transformations and Reactivity Profiles of the this compound Ring System
The this compound ring system is susceptible to a variety of chemical transformations, making it a versatile synthetic intermediate. Its reactivity is largely dictated by the electrophilic nature of the carbonyl group and the potential for ring-opening.
Ring-Opening Reactions and Subsequent Cyclization Pathways
The oxazolidinone ring can be opened under various conditions, often leading to the formation of other valuable chemical entities. The hydrolysis of N-acyloxazolidinones, which are commonly used as Evans chiral auxiliaries, is a well-studied process. The regioselectivity of the cleavage is highly dependent on the nucleophile used. For instance, lithium hydroxide (B78521) (LiOH) tends to favor endocyclic cleavage, resulting in the opening of the oxazolidinone ring itself. publish.csiro.auuq.edu.aupublish.csiro.au In contrast, lithium hydroperoxide (LiOOH) selectively cleaves the exocyclic acyl group, preserving the chiral auxiliary. publish.csiro.auuq.edu.aupublish.csiro.au DFT computations suggest that while all nucleophiles initially prefer to attack the less hindered endocyclic carbonyl group, the barrier for the decomposition of the resulting tetrahedral intermediate determines the final product. publish.csiro.auuq.edu.aupublish.csiro.au For LiOH, this barrier is low, leading to ring cleavage, whereas for LiOOH, the barrier is high, making the exocyclic cleavage pathway more favorable. publish.csiro.auuq.edu.aupublish.csiro.au
The ring-opened products can serve as precursors for subsequent cyclization reactions. Intramolecular cyclizations of oxazolidinones bearing a carbanion-stabilizing group (e.g., sulfone, sulfoxide, or phosphonate) on a side chain can lead to the formation of functionalized γ- and δ-lactams in high yields. nih.gov This strategy has been applied to the synthesis of a key intermediate for the antiepileptic drug levetiracetam. nih.gov
Alkylation, Acylation, and Condensation Reactions of the Oxazolinone Nucleus
The nitrogen atom of the oxazolidinone ring can be readily acylated. Traditional methods often require the use of strong bases like n-butyllithium to deprotonate the nitrogen, followed by quenching with an acyl chloride. wikipedia.orgchemrxiv.org However, milder and more atom-economical methods have been developed. Aerobic oxidative N-heterocyclic carbene (NHC) catalysis allows for the conversion of aldehydes into potent acylating agents for the N-acylation of oxazolidinones at room temperature. chemrxiv.org Another practical method involves the use of pivaloyl chloride and triethylamine (B128534) for the direct N-acylation with carboxylic acids. researchgate.net
The α-carbon of an N-acyloxazolidinone can be deprotonated with a strong base such as lithium diisopropylamide (LDA) to selectively form the (Z)-enolate. wikipedia.org This enolate can then undergo stereoselective alkylation with various electrophiles, a cornerstone of the Evans auxiliary methodology. wikipedia.org
Condensation reactions involving the oxazolinone nucleus provide another route to functionalized derivatives. For example, the condensation of potassium formyl-substituted aryltrifluoroborates with tosylmethyl isocyanide (TosMIC) under basic conditions can yield oxazoline-substituted potassium organotrifluoroborates. nih.gov
| Reaction Type | Reagents | Product | Key Features | Reference |
| N-Acylation | Aldehyde, NHC catalyst | N-Acylated Oxazolidinone | Aerobic, Room Temperature | chemrxiv.org |
| N-Acylation | Carboxylic Acid, Pivaloyl Chloride, Et3N | N-Acylated Oxazolidinone | One-pot, Convenient | researchgate.net |
| α-Alkylation | LDA, Electrophile | α-Alkylated N-Acyloxazolidinone | Stereoselective | wikipedia.org |
| Condensation | Aryltrifluoroborate, TosMIC, DBU | Oxazoline-Substituted Organotrifluoroborate | Facile preparation of oxazole-containing biaryls | nih.gov |
Photooxidative Fragmentation and Mechanistic Elucidation of Ring Cleavage
The oxazolinone ring system can undergo fragmentation under photochemical conditions. The photooxygenation of related heterocyclic systems, such as 5-dialkylamino-4-pyrrolin-2-ones, can lead to the formation of 2-oxazolinones. nih.gov The mechanism is believed to involve the formation of a 1,2-dioxetane (B1211799) intermediate through a [2+2] cycloaddition with singlet oxygen, which then cleaves to yield various products. nih.gov While direct studies on the photooxidative fragmentation of this compound are less common, the principles derived from related systems suggest that similar pathways involving peroxidic intermediates could be operative. researchgate.net The photochemical fragmentation of oxazolinones represents a potential route to highly functionalized molecules. nottingham.ac.uk
Stability and Reactivity under Diverse Reaction Conditions
The stability of the this compound ring is condition-dependent. As discussed, it is susceptible to nucleophilic attack and ring-opening, particularly under basic conditions with nucleophiles like hydroxide. publish.csiro.auresearchgate.net The ring is generally stable under neutral and mildly acidic conditions. However, strong acidic conditions can also lead to hydrolysis. acs.org
The oxazolidinone ring itself is generally considered unreactive towards nucleophilic attack at the ring carbons, which has contributed to its widespread use as a stable chiral auxiliary. nih.gov However, the carbonyl group remains an electrophilic center, and its reactivity can be enhanced by N-activation, for example, with an N-arylsulfonyl group. nih.gov
Thermally, simple 5(4H)-oxazolones are relatively stable, but the presence of aryl substituents at the C-4 position can destabilize the ring, leading to rearrangement to oxazoles at elevated temperatures. biointerfaceresearch.com
Derivatization Strategies for Structural Modification of this compound
The this compound molecule is not only a synthetic target but also a versatile intermediate that can be structurally modified to produce a range of derivatives. ontosight.ai These derivatization strategies are crucial for exploring the chemical space around this scaffold.
One of the most significant applications and derivatization methods is its use as a protecting group for amines, particularly in peptide synthesis. nih.govacs.orgacs.org The oxazolinone ring system can react with amino groups, effectively protecting them from participating in subsequent reactions, and can be removed under specific conditions.
The oxazolinone ring itself exhibits nucleophilic character and can undergo various reactions. Studies have shown that cyclic enamides like 4-oxazolin-2-ones are efficient nucleophiles, reacting with Michael acceptors and prenyl bromide to create more complex polycyclic structures bearing quaternary stereocenters. researchgate.net
Further derivatization can be achieved through substitution at the nitrogen atom (position 3). A series of 3-unsubstituted and 3-substituted-4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives have been prepared, demonstrating the feasibility of N-alkylation and N-arylation. nih.gov For example, 4,5-diphenyl-3-(4-methylphenyl)-4-oxazoline-2-one was prepared using a method involving the reaction of dianions from ketomonoimines with ethyl chloroformate. academicjournals.org
The scaffold can also undergo reactions that alter the ring structure itself. Photolysis of 4,5-diphenyl-3-(4-methylphenyl)-4-oxazoline-2-one in the presence of singlet oxygen leads to oxidative fragmentation of the ring, yielding products such as benzil, N-4-methylphenyl benzamide (B126), and N,N-dibenzoyl-4-methyl aniline. academicjournals.org The mechanism is proposed to proceed through a dioxetane intermediate. academicjournals.org Other reactions include hydrolysis and condensation reactions, which can be used to further modify the core structure. ontosight.ai
A summary of derivatization strategies is provided in the table below.
| Derivatization Strategy | Reagent/Condition | Resulting Modification |
| Amine Protection | Amino acids/Peptides | Formation of an adduct with the amine nih.govacs.org |
| Nucleophilic Addition | Michael Acceptors, Prenyl Bromide | Formation of C-C bonds at the carbon adjacent to the nitrogen researchgate.net |
| N-Substitution | Alkyl/Aryl Halides | Addition of a substituent at the N-3 position academicjournals.orgnih.gov |
| Photochemical Fragmentation | UV light, Singlet Oxygen | Ring cleavage to form amides and other products academicjournals.org |
| Hydrolysis | Acid or Base | Cleavage of the oxazolinone ring ontosight.airsc.org |
| Condensation Reactions | Various electrophiles | Formation of new C-C or C-N bonds ontosight.ai |
Advanced Applications of 4,5 Diphenyl 4 Oxazolin 2 One in Organic Synthesis
Role as an Amine Protecting Group in Complex Organic Synthesis
The 4,5-diphenyl-4-oxazolin-2-one (Ox) group is a specialized protecting group for primary amino functions. acs.orgnih.gov A key feature of the Ox group is that it masks both hydrogen atoms of the primary amine, a characteristic that distinguishes it from more common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). acs.org This property makes it particularly useful in peptide synthesis, where precise control over the reactivity of the amine is paramount. acs.orgsmolecule.com
Selective Protection and Deprotection Methodologies
The introduction of the this compound protecting group onto an amino acid involves a two-step process starting from benzoin (B196080). The amino acid is first reacted to form a benzoin urethane, which is then cyclized to yield the N-Ox-protected amino acid derivative. acs.org This procedure has been successfully applied to various amino acids, affording the desired protected intermediates in good yields. acs.org
Table 1: Preparation of N-Ox-Amino Acid Derivatives This table is based on data from Sheehan and Guziec (1973). acs.org
| Amino Acid | Yield of Ox-Derivative (%) |
|---|---|
| Glycine | 75 |
| L-Alanine | 68 |
| L-Phenylalanine | 85 |
| L-Proline | 71 |
The deprotection, or cleavage, of the Ox group is achieved under specific reductive conditions, which highlights its utility in orthogonal synthesis strategies. acs.orgwikipedia.org The group is notably stable under a wide range of conditions typically used to remove other protecting groups. acs.org
Table 2: Stability and Cleavage Conditions for the N-Ox Group This table is based on data from Sheehan and Guziec (1973). acs.org
| Condition / Reagent | Result |
|---|---|
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable |
| Sodium in liquid ammonia | Stable |
| Trifluoroacetic acid (TFA) | Stable |
| Hydrogen bromide in acetic acid | Stable |
| Anhydrous hydrogen fluoride (B91410) (HF) | Stable |
| Controlled-potential electrochemical reduction | Cleaved |
| Sodium-amalgam reduction | Cleaved |
Utilization of Chiral Oxazolinone Auxiliaries in Asymmetric Synthesis
Beyond its role as a protecting group, the oxazolinone scaffold is fundamental to the field of asymmetric synthesis when rendered chiral. Chiral auxiliaries are stereogenic units that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. williams.edu Research has shown that 5,5-diaryl substituted oxazolidin-2-ones, including diphenyl variants, are particularly effective as chiral auxiliaries, affording high yields and diastereoselectivities in reactions such as alkylations. researchgate.net A notable example is the "SuperQuat" oxazolidinone, a 5,5-diphenyl substituted auxiliary, which has been successfully employed in asymmetric aldol-type reactions. acs.org
Principles of Asymmetric Induction Mediated by Oxazolidinones
The stereodirecting power of chiral oxazolidinone auxiliaries is generally explained by the formation of a rigid, chelated transition state. harvard.edulmu.de The process typically involves the following steps:
Acylation: The chiral oxazolidinone auxiliary is acylated on its nitrogen atom.
Enolate Formation: A base (e.g., lithium diisopropylamide) and a Lewis acid (often present in the enolate counterion like lithium or boron) are used to generate a rigid Z-enolate. The Lewis acid chelates with both the enolate oxygen and the carbonyl oxygen of the auxiliary.
Stereodirected Attack: The bulky substituent on the chiral center of the oxazolidinone (in this case, the diphenyl groups at the 4 and 5 positions) sterically blocks one face of the planar enolate.
Diastereoselective Reaction: An incoming electrophile is forced to attack the enolate from the less sterically hindered face, resulting in the preferential formation of one diastereomer. harvard.edu
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product, yielding an enantiomerically enriched molecule and allowing the auxiliary to be recovered. williams.edu
This model, often referred to as the Zimmerman-Traxler model in the context of aldol (B89426) reactions, successfully predicts the stereochemical outcome for a wide range of reactions mediated by these auxiliaries. lmu.de
Applications in Diastereoselective Alkylation Reactions
Chiral N-acyl oxazolidinones are highly effective in directing the stereochemistry of enolate alkylations. caltech.edu After deprotonation to form the rigid Z-enolate, the chiral environment established by the auxiliary guides the approach of an alkyl halide. williams.edu Studies have demonstrated that 5,5-diaryl substituted oxazolidin-2-ones, including the diphenyl version, are effective auxiliaries for these transformations, leading to products with high diastereoselectivity. researchgate.net The steric bulk of the two phenyl groups effectively shields one face of the enolate, leading to high levels of asymmetric induction when electrophiles are introduced. researchgate.netsci-hub.se This methodology provides a reliable route to enantiomerically enriched carboxylic acid derivatives after the auxiliary is cleaved.
Contributions to Stereoselective Aldol Additions
Stereoselective aldol reactions are among the most powerful methods for constructing carbon-carbon bonds while controlling the formation of new stereocenters. wikipedia.org Chiral oxazolidinone auxiliaries have been instrumental in this area. A key study demonstrated the effectiveness of a chiral 5,5-diphenyl oxazolidinone auxiliary (SuperQuat) in a samarium(II) iodide-mediated asymmetric Reformatsky reaction, which is a type of aldol reaction. acs.org
In this work, the samarium enolate of an α-bromoacetyl-5,5-diphenyloxazolidinone was reacted with various aldehydes. The reaction proceeded in good yields and with very high levels of diastereoselectivity. acs.org The stereochemical outcome was explained by a chelation-controlled chair-like transition state, where the bulky diphenyl auxiliary directs the facial approach of the aldehyde to the enolate. acs.org
Table 3: Diastereoselective Aldol-Type Reaction with a Chiral 5,5-Diphenyl-oxazolidinone Auxiliary This table is based on data from a study on asymmetric Reformatsky reactions. acs.org
| Aldehyde Reactant | Yield (%) | Diastereomeric Excess (de, %) |
|---|---|---|
| Isobutyraldehyde | 85 | >99 |
| Benzaldehyde (B42025) | 84 | 96 |
| 2-Naphthaldehyde | 81 | >99 |
| Cinnamaldehyde | 80 | 98 |
The high crystallinity of the resulting β-hydroxy carboximide products was a significant practical advantage, often allowing for purification to complete diastereomeric purity by a single recrystallization. acs.org Subsequent mild hydrolytic cleavage of the auxiliary with lithium hydroxide (B78521) furnished the chiral β-hydroxy carboxylic acids without racemization and allowed for the recovery of the diphenyl oxazolidinone auxiliary. acs.org
Participation in Michael Additions and Diels-Alder Cycloadditions
The reactivity of the this compound framework allows it to participate in important cycloaddition and conjugate addition reactions, expanding its utility in constructing complex molecular architectures.
The Michael addition , a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation. organic-chemistry.org While direct participation of the this compound ring as a nucleophile or an acceptor in a classical Michael addition is not extensively documented, derivatives of the closely related oxazoline (B21484) scaffold have been shown to undergo such reactions. For instance, 2-acylmethyl-4,4-dimethyl-2-oxazolines have been reported to undergo an "abnormal" Michael reaction with acetylenic ketones, which involves a 1,3-acyl migration. oup.com This reactivity highlights the potential for the oxazoline core to influence the course of conjugate additions.
The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.org Oxazoles, in general, can function as dienes in Diels-Alder reactions, particularly with reactive dienophiles, leading to the formation of highly substituted pyridine (B92270) or furan (B31954) derivatives after a subsequent retro-Diels-Alder sequence. researchgate.net Specifically, 2(H)-1,4-oxazin-2-ones have been shown to undergo Diels-Alder cycloadditions with a variety of dienophiles, demonstrating the capability of the oxazinone ring system to act as a diene component. nih.gov Although direct examples involving this compound as the diene are not prevalent in the literature, the general reactivity of related oxazole (B20620) and oxazinone systems suggests its potential utility in such transformations, likely requiring activation or specific reaction conditions.
The following table summarizes the general conditions and outcomes for related oxazoline derivatives in these reaction types.
| Reaction Type | Oxazoline Derivative | Reactant | Conditions | Product Type |
| Abnormal Michael Addition | 2-Acylmethyl-4,4-dimethyl-2-oxazoline | Acetylenic Ketone | Acetonitrile (B52724) | 2-(3-Acyl-1-buten-4-on-1-yl)-2-oxazoline |
| Diels-Alder Cycloaddition | 5-Chloro-2(H)-1,4-oxazin-2-one | Electron-rich/deficient dienophiles | Not specified | Bicyclic lactone cycloadducts |
Design and Development of Novel Chiral Oxazolinone-Based Ligands for Metal-Catalyzed Reactions
A significant application of the oxazoline framework, including derivatives of this compound, lies in the development of chiral ligands for asymmetric catalysis. The inherent chirality that can be introduced at the 4 and 5 positions of the oxazoline ring makes these compounds excellent building blocks for creating stereochemically-defined environments around a metal center.
The synthesis of chiral oxazoline-containing ligands is a well-established field, with numerous strategies developed to create a diverse array of ligand architectures. diva-portal.org Common methods involve the condensation of chiral β-amino alcohols with nitriles or other carboxylic acid derivatives. researchgate.netnih.gov For instance, chiral bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands are widely used in asymmetric catalysis and can be synthesized efficiently in one pot from chiral amino alcohols and dinitriles using zinc triflate as a catalyst. researchgate.netnih.gov
While the direct use of the this compound moiety as the coordinating group in a ligand is less common than the dihydrooxazoline ring, its structural features can be incorporated into more complex ligand designs. The phenyl groups at the 4 and 5 positions can provide significant steric bulk, which is often crucial for achieving high levels of enantioselectivity in catalytic reactions. The development of modular synthetic routes allows for the facile creation of libraries of chiral ligands, where substituents on the oxazoline ring can be systematically varied to fine-tune the catalyst's performance for a specific transformation. thieme-connect.com
Chiral oxazoline-containing ligands have been successfully employed in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, cyclopropanations, aziridinations, and various cross-coupling reactions. researchgate.netacs.orglehigh.eduugent.beresearchgate.net The effectiveness of these ligands stems from their ability to form stable, well-defined complexes with various transition metals, thereby creating a chiral pocket that directs the stereochemical outcome of the reaction.
The table below provides examples of chiral oxazoline ligand types and their applications in asymmetric catalysis.
| Ligand Type | Metal | Asymmetric Reaction |
| Pyridine Bis(oxazoline) (PyBOX) | Nickel | Negishi Cross-Coupling |
| Bis(oxazoline) (BOX) | Copper(II) | Friedel–Crafts Reaction |
| Bis(oxazoline) (BOX) | Palladium | Allylic Alkylation |
| N,P-Oxazolines | Iridium | Imine Hydrogenation |
Mechanistic Investigations and Structure Activity Relationship Sar Studies of 4,5 Diphenyl 4 Oxazolin 2 One Derivatives
Elucidation of Molecular Mechanisms in Biological Contexts
Interaction with Biological Targets (e.g., Enzymes, Receptors)
Research has extensively focused on the interaction of 4,5-diphenyl-4-oxazolin-2-one derivatives with enzymes, particularly cyclooxygenase (COX) enzymes. A series of 3-unsubstituted and substituted 4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives have been synthesized and evaluated as selective COX-2 inhibitors. researchgate.netnih.gov Among these, certain compounds have demonstrated significant and selective inhibition of the COX-2 isozyme. researchgate.netnih.gov
Molecular docking studies have been instrumental in elucidating these interactions. For instance, the docking of potent derivatives into the COX-2 binding site has provided a molecular basis for their inhibitory activity. researchgate.netnih.gov These studies reveal that the oxazolinone scaffold can be effectively accommodated within the active site of the enzyme. researchgate.netnih.gov Furthermore, some derivatives have been shown to interact with serine hydrolases, acting as inactivators and forming adducts that mimic tetrahedral intermediates of the enzymatic reaction. nih.gov
The this compound group has also been utilized as a protecting group in peptide synthesis, indicating its reactivity and potential for interaction with biological molecules under specific conditions. nih.govresearchgate.netdss.go.th This dual functionality highlights the chemical versatility of the core structure.
Interference with Ribosomal Protein Synthesis
While the primary focus of much of the research on this compound derivatives has been on their anti-inflammatory and anticancer properties through enzyme inhibition, the broader class of oxazolidinones, to which this compound belongs, is well-known for its antibacterial activity via interference with ribosomal protein synthesis. For example, linezolid, a prominent oxazolidinone antibiotic, functions by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.
Although direct evidence specifically linking this compound to the inhibition of ribosomal protein synthesis is not extensively documented in the provided search results, the rational design of oxazolidinone analogs often targets bacterial RNA. ohiolink.edu The development of 4,5-disubstituted 2-oxazolidinone (B127357) compounds that bind to highly conserved regions of bacterial RNA, such as the T box antiterminator system, underscores the potential for this class of compounds to interfere with bacterial protein synthesis. ohiolink.edu
Structure-Activity Relationships (SAR) for Modulating Biological Functions
Positional and Substituent Effects on Bioactivity Profiles
Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activity of this compound derivatives. These studies have systematically explored the impact of various substituents at different positions of the oxazolinone ring.
For COX-2 inhibition, SAR studies have revealed that the nature of the substituent on the C-3 phenyl ring plays a critical role in both potency and selectivity. researchgate.net Compounds bearing a neutral (H) or an electronegative halogen (F, Cl, Br) substituent at the para-position of the C-3 phenyl ring were found to inhibit both COX-1 and COX-2. researchgate.net In contrast, the introduction of an electron-donating group, such as a methyl (Me) or methoxy (B1213986) (OMe) group, led to selective inhibition of COX-2. researchgate.net
Specifically, a derivative named compound 6, which is 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamide, demonstrated high selective COX-2 inhibition with a selectivity index greater than 50. researchgate.netnih.gov This highlights the importance of the methyl group at the 3-position and the sulfonamide moiety on the 4-phenyl ring for potent and selective activity. The replacement of thienyl groups with a phenyl ring has been observed to decrease biological activity in some instances. researchgate.net
The following table summarizes the inhibitory concentrations (IC₅₀) for selected this compound derivatives against COX-1 and COX-2.
| Compound | Substituent at C-3 Phenyl Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| Derivative with neutral substituent | H | - | - | 3.1-39.4 |
| Derivative with halogen substituent | F, Cl, Br | - | - | 3.1-39.4 |
| Derivative with electron-donating substituent | Me or OMe | >100 | - | - |
| Compound 6 | 3-methyl and 4-benzenesulfonamide | >100 | 2 | >50 |
Data compiled from multiple sources. researchgate.netnih.gov
Rational Design Principles for Functional Oxazolinone Analogs
The insights gained from SAR studies have informed the rational design of novel oxazolinone analogs with enhanced or specific biological activities. A key strategy in drug discovery is the conformational restriction of flexible molecules to improve subtype selectivity. nih.gov This approach has been applied to the design of oxazolidinone-fused tetrahydroisoquinoline derivatives as conformationally restricted analogs of known inhibitors, leading to compounds with moderate to good inhibitory activity and high selectivity. nih.gov
The rational design of oxazolidinone analogs has also been employed in the development of antibacterial agents. ohiolink.edunih.gov By making strategic modifications to the oxazolidinone core and its side chains, researchers aim to improve properties such as solubility and target binding affinity. ohiolink.edu For instance, the bioisosteric replacement of the oxazolidinone scaffold with a 1,4-disubstituted 1,2,3-triazole has been explored to enhance biological activity and overcome solubility challenges. ohiolink.edu
Furthermore, the design of transition-state analogues that mimic the intermediates of enzymatic reactions is another powerful strategy. mdpi.com By mimicking the oxazoline (B21484) intermediate, researchers have designed and synthesized novel inhibitors targeting key enzymes in mycobacterial pathways. mdpi.com This approach underscores the importance of understanding the enzymatic mechanism to guide the design of potent and specific inhibitors.
Exploration of Specific Bioactive Modalities and Associated Mechanisms
The primary bioactive modality explored for this compound derivatives is their anti-inflammatory activity, which is directly linked to the mechanism of COX-2 inhibition. researchgate.netnih.gov By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins (B1171923) that mediate inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 isoform.
Beyond anti-inflammatory effects, the oxazolone (B7731731) and imidazolone (B8795221) derivatives have shown promise as analgesic agents. researchgate.net The ability of these compounds to inhibit nociception further supports their potential as therapeutic agents for pain management. researchgate.net
The use of the this compound group as a protecting group in the synthesis of complex molecules, such as peptide thioesters and β-lactam antibiotics, highlights its unique chemical properties. nih.govnih.gov In these contexts, the mechanism involves the protection of the amine functionality, allowing for specific chemical transformations at other parts of the molecule. nih.gov
Research into Antimicrobial Mechanisms (e.g., Antibacterial, Antifungal)
Derivatives of the oxazolone and related oxazoline core have demonstrated notable antimicrobial activities, with specific structural features influencing their potency and spectrum.
Antifungal Activity: Research has highlighted the effectiveness of 2-aryloxazoline derivatives against various Candida species, including strains resistant to fluconazole. mdpi.com The oxazoline moiety itself is considered essential for this antifungal action. ontosight.aimdpi.com Structure-activity relationship studies reveal that the addition of aromatic and electron-rich groups to the lateral chains of the molecule can significantly improve the inhibitory effect. mdpi.com For instance, certain chlorinated oxazolines, particularly those with a propargyl substituent or additional aromatic/heterocyclic rings, exhibit potent inhibitory activity with Minimum Inhibitory Concentration (MIC) values below 0.5 μg/mL against Candida spp. ontosight.aimdpi.com
In a study of oxazolidinone derivatives, compounds featuring 4-nitro, 4-chloro, and 4-phenyl substitutions on the benzylidene ring were found to be the most effective against C. albicans, with MIC values of 50 µg/mL. dntb.gov.ua
Antibacterial Activity: The antibacterial potential of oxazolone-related structures has also been investigated. In a series of 4,5-diphenyl-1H-imidazole derivatives, a related heterocyclic structure, one compound (6d) showed twice the potency of ciprofloxacin (B1669076) against Staphylococcus aureus, with a MIC of 4 µg/mL. japsonline.com Another derivative (6c) displayed moderate activity against Staphylococcus aureus and Enterococcus faecalis (MIC of 16 µg/mL for both). japsonline.com
Similarly, studies on 1,3-oxazoline-2-thiones revealed potent activity against several human pathogenic bacteria, including Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. benthamscience.com For some oxazolidinone derivatives, the presence of chloro or phenyl groups at the 4-position of the phenyl ring was shown to enhance antibacterial activity against S. aureus. dntb.gov.ua Furthermore, oxazolone-amide-1,2,3-triazole hybrids have exhibited efficacy against both Gram-positive and Gram-negative bacteria. jmchemsci.com
The mechanism for some oxazolidinones involves the interference with protein production by interacting with the 50S ribosomal subunit.
Table 1: Antimicrobial Activity of Selected Oxazolone and Related Derivatives
Investigation of Anticancer Action through Specific Enzyme Inhibition
Oxazolone derivatives have emerged as promising anticancer agents that exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in tumor progression. benthamscience.com
One of the primary mechanisms is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR). asiapharmaceutics.info In silico docking studies on oxazolone derivatives of p-coumaric acid showed a strong binding affinity for the VEGFR receptor, suggesting a role in suppressing angiogenesis. asiapharmaceutics.info The binding energy for these derivatives ranged from -9.8 to -10.7 kcal/mol, with monosubstitution on the aromatic ring enhancing this affinity. asiapharmaceutics.info Other studies have confirmed that oxazolone derivatives can exhibit cytotoxic activity by inhibiting VEGFR-2. benthamscience.com
Another significant target is tubulin. Certain oxazolone derivatives interfere with tubulin polymerization, disrupting microtubule function, which is critical for mitosis. mdpi.combenthamscience.com This leads to cell cycle arrest and the induction of apoptosis. mdpi.com Molecular docking studies identified that a methoxy group on one derivative was crucial for its tubulin inhibition, binding in a manner similar to colchicine. mdpi.com
Additional enzymatic and pathway targets for oxazole (B20620) derivatives include:
DNA Topoisomerases: Enzymes critical for DNA replication and repair.
STAT3 (Signal transducer and activator of transcription 3): A transcription factor involved in cell proliferation and survival.
Histone Deacetylases (HDACs): Enzymes that play a role in epigenetic regulation.
Caspase Activation: Some derivatives induce apoptosis through the activation of caspase-3/7, key enzymes in the apoptotic cascade. mdpi.com
The anticancer effect of some oxazolones is also linked to the induction of apoptosis via the generation of reactive oxygen species (ROS) within cancer cells or through the modulation of mitochondrial pathways. jmchemsci.com
Studies on Anti-inflammatory Pathways and Cyclooxygenase (COX) Inhibition
Derivatives of 4,5-diphenyloxazolone have been extensively studied as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway that converts arachidonic acid into pro-inflammatory prostaglandins. The structural similarity of diarylheterocycles to commercial coxibs has driven much of this research.
A notable series of 3-unsubstituted and substituted-4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives were developed as selective COX-2 inhibitors. Among these, 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzensulfonamide (referred to as compound 6 in the study) demonstrated high selectivity. This compound exhibited an IC₅₀ value of 2 µM for COX-2, while its IC₅₀ for COX-1 was greater than 100 µM, resulting in a selectivity index (SI) of over 50. Another diphenyl-oxazolone derivative bearing a sulfonyl moiety showed a high percentage of inhibition (70.14%) and a selectivity index greater than 50.
Molecular docking studies have provided insight into the binding mechanism. The oxazolone carbonyl group has been shown to form a hydrogen bond with Arg120 in the COX-2 active site, while a sulfonamide group can form another hydrogen bond with His90, anchoring the inhibitor within the enzyme's binding pocket.
Beyond direct COX inhibition, oxazolidinone derivatives have also been shown to suppress the production of other inflammatory mediators, including inducible nitric oxide synthase (iNOS), and to inhibit NF-κB, a critical transcription factor in the inflammatory response.
Table 2: COX-2 Inhibition by Selected 4,5-Diphenyloxazolone Derivatives
Examination of Neuroprotective Effects and Molecular Pathways
The oxazole scaffold is a component of compounds being investigated for neuroprotective properties against various neurological insults, including cerebral ischemia.
One explored mechanism is the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. jmchemsci.com Inhibition of this enzyme is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease.
Other research on related heterocyclic structures provides further clues into potential pathways. For example, N-alkyl-1,2,4-oxadiazolidine-3,5-diones have been shown to protect neuronal cells from death in an in vitro model of ischemia. The neuroprotective mechanisms of these compounds were found to involve the modulation of the MAP (mitogen-activated protein) kinase family of enzymes, which are key regulators of nerve cell survival and death. Specifically, the pathways involving Extracellular Signal-Regulated MAP Kinases (ERK), JNK Mitogen-Activated Protein Kinases, and p38 Mitogen-Activated Protein Kinases were implicated.
Additionally, N-palmitoylethanolamide-oxazoline (PEA-OXA) has demonstrated potent neuroprotective effects in models of focal cerebral ischemia. These findings suggest that oxazoline-containing structures can confer neuroprotection through diverse molecular pathways, including anti-inflammatory and antioxidant actions that mitigate ischemia/reperfusion injury.
Research into Antioxidant Activities and Free Radical Scavenging
Oxazolone derivatives have been identified as possessing significant antioxidant capabilities. A study on a series of 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro.
The results showed that several derivatives had potent antioxidant effects. Compound E3 , identified as 4-(4-Nitrobenzylidene)-2-(4-methoxyphenyl)oxazole-5(4H)-one , was the most active, inhibiting microsomal EROD activity by 89% at a concentration of 10⁻³ M. This was superior to the specific inhibitor caffeine, which showed 85% inhibition at the same concentration.
The antioxidant mechanism of related heterocyclic compounds has been studied using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. These studies indicate that the ability to donate a hydrogen atom and the stability of the resulting radical are key to their scavenging activity. Quantum chemical studies using Density Functional Theory (DFT) have been employed to understand the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with antioxidant potential.
Table 3: Antioxidant Activity of Selected 4-Oxazol-5(4H)-one Derivatives
Computational and Theoretical Investigations of 4,5 Diphenyl 4 Oxazolin 2 One
Quantum Chemical Calculations and Electronic Structure Analysis
While comprehensive quantum chemical studies focused exclusively on the parent 4,5-diphenyl-4-oxazolin-2-one are not extensively documented in the literature, numerous investigations on closely related structures, such as its derivatives and structural analogs, provide significant insights. Density Functional Theory (DFT) and Hartree-Fock (HF) methods are the primary tools used for these analyses.
In studies involving derivatives, DFT calculations have been employed to enumerate a wide range of molecular properties. For example, in an analysis of bis-oxazolone derivatives, DFT at the B3LYP/3-21G level of theory was used to calculate frontier orbital energies, enthalpy, free energy, and electronic energy, which helped in evaluating how different functional groups affect the drug-like properties of the molecules. researchgate.net Furthermore, the planarity and conformational preferences of diaryl-substituted heterocycles, a key feature of this compound, have been analyzed using advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM), revealing the role of weak intramolecular interactions in stabilizing specific conformations. rsc.org
These computational approaches are critical for building a foundational understanding of the electronic characteristics that govern the behavior of the this compound scaffold.
Table 1: Application of Quantum Chemical Calculations on Oxazolone-Related Structures
| Computational Method | Basis Set | Investigated Properties | Compound Type | Reference |
|---|---|---|---|---|
| DFT, HF | 6-31G(d,p) | Molecular structure, electronic properties, vibrational frequencies | 4,5-diphenyl-2-oxazole propionic acid | nih.govresearchgate.net |
| DFT (B3LYP) | 3-21G | Frontier orbital energy, enthalpy, free energy, electronic energy, MEP | Bis-oxazolone derivatives | researchgate.net |
| DFT, QTAIM | - | Planar geometry, intramolecular interactions (C-H···O/N) | Diaryl-substituted heteroarenes | rsc.org |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger macromolecule, typically a protein target. For derivatives of this compound, docking studies have been instrumental in rationalizing their biological activity and guiding the design of more potent and selective inhibitors for various therapeutic targets.
A significant area of investigation has been the development of selective cyclooxygenase-2 (COX-2) inhibitors. Several studies have shown that derivatives of this compound can be effectively docked into the COX-2 active site. nih.govresearchgate.net For example, a study on 4-(4-phenyl-3-methyl-2-oxo-3H-1,3-oxazol-5-yl)benzenesulfonamide demonstrated that the molecule fits well within the COX-2 binding pocket, providing a molecular basis for its observed selective inhibitory activity. nih.govresearchgate.net These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity over the related COX-1 enzyme. dergipark.org.tr
Beyond COX-2, the oxazolone (B7731731) scaffold has been explored for other targets. De novo design and virtual screening efforts have identified oxazolone derivatives as potential antagonists for the Angiotensin II receptor type 1 (AT1), a key target in hypertension treatment. nih.govyok.gov.tr Docking simulations showed that these derivatives could achieve favorable interaction energy profiles within the AT1 binding site. nih.gov Similarly, imidazolo-triazole hydroxamic acid derivatives incorporating an oxazolone moiety were designed and docked against histone deacetylase 2 (HDAC2), revealing strong binding energies and identifying them as potential anticancer agents. ajchem-a.com
These computational docking studies are essential for modern drug discovery, enabling the rapid screening of virtual libraries and providing hypotheses about ligand-protein interactions that can be tested experimentally.
Table 2: Protein Targets for Molecular Docking of this compound Derivatives
| Protein Target | Therapeutic Area | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Derivatives fit into the active site, explaining selective inhibition. | nih.govresearchgate.netnih.gov |
| Angiotensin II Receptor Type 1 (AT1) | Hypertension | Oxazolone derivatives show favorable interaction energies compared to approved drugs. | nih.govyok.gov.tr |
| Histone Deacetylase 2 (HDAC2) | Anticancer | Designed derivatives showed high binding energy, suggesting potent inhibition. | ajchem-a.com |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their flexibility, stable conformations, and interactions with their environment.
For derivatives of this compound, MD simulations have been crucial for refining the results of molecular docking. Following the initial docking of a ligand into a protein's active site, MD simulations are often run to assess the stability of the predicted binding pose. nih.govchemmethod.com These simulations, which can span from nanoseconds to microseconds, monitor parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to ensure the ligand-protein complex remains stable. ajchem-a.comchemmethod.com For instance, long MD simulations were used to study the interaction of oxazolone derivatives with the AT1 receptor, helping to understand the molecular mechanism of action at the binding cavity. nih.govyok.gov.tr
The conformational preferences of the oxazolone ring system itself have also been a subject of study. X-ray crystallography and NMR studies on related 4-alkoxyethylidene-5-oxazolones have shown that the core ring is essentially planar. cdnsciencepub.com This planarity, combined with the rotational freedom of the two phenyl groups in this compound, defines its conformational space. Theoretical studies on similar diaryl-substituted heteroarenes have investigated the energetic landscape of different conformers, highlighting the role of weak intramolecular forces in stabilizing planar geometries. rsc.org Such analyses are vital for understanding how the molecule presents itself for interaction with biological targets or for self-assembly in materials science contexts.
Prediction of Reactivity and Selectivity via Computational Models
Computational models are increasingly used to predict the chemical reactivity and selectivity of molecules, guiding synthetic efforts and mechanistic understanding. For the this compound scaffold, these models range from quantitative structure-activity relationship (QSAR) analyses to sophisticated quantum mechanical calculations of reaction pathways.
QSAR studies have been successfully applied to series of 3,4-diaryloxazolones to understand the structural requirements for potent COX-2 inhibition. researchgate.net By correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with experimentally observed biological activity, QSAR models can predict the activity of new, unsynthesized derivatives. These models have revealed, for example, that specific substitutions on the phenyl rings are crucial for enhancing inhibitory potency. researchgate.net
DFT calculations are also employed to predict reactivity. The energies of the HOMO and LUMO can be used to calculate global reactivity descriptors like chemical potential, hardness, and electrophilicity, which provide a quantitative measure of a molecule's tendency to participate in chemical reactions. ajchem-a.com Furthermore, computational studies can elucidate reaction mechanisms and predict selectivity. For instance, in a study on the palladium-catalyzed functionalization of 4-oxazolin-2-ones, a computational study was performed to explain the observed behavior of certain derivatives. researchgate.net In a different system involving oxazoline (B21484) ligands, DFT-based regression models were developed to predict how modifications to the ligand structure would influence the enantioselectivity of a cobalt-catalyzed reaction, demonstrating the power of these models in catalyst design. acs.org
Photophysical Parameter Estimation and Photochemical Reaction Modeling
The interaction of molecules with light is the domain of photochemistry and photophysics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for modeling these processes. TD-DFT can predict the electronic absorption and emission spectra of molecules, providing estimates of key photophysical parameters like excitation energies and oscillator strengths. researchgate.netscielo.br
While a specific, detailed TD-DFT study on this compound is not prominent in the literature, the methods are widely applied to similar heterocyclic systems. Such calculations would be used to understand the nature of its UV-Vis absorption spectrum and to predict its fluorescence properties.
More significantly, computational modeling is used to elucidate the mechanisms of photochemical reactions. The 4,5-diaryl-4-oxazolin-2-one framework is known to be photochemically active. researchgate.net Computational studies on the photochemical reactions of related heterocycles, such as isoxazoles and sulfoximines, have provided deep mechanistic insights. chinesechemsoc.orgnih.gov These studies typically involve mapping the potential energy surface of the excited state to identify transition states and low-energy pathways. For example, computational analysis of the photochemical rearrangement of isoxazoles helped to rationalize the formation of various isomeric products through intermediates like acyl azirines. nih.gov Similarly, modeling the photochemical ring expansion of cyclic sulfoximines helped to hypothesize the formation of a zwitterionic intermediate. chinesechemsoc.org These approaches would be directly applicable to modeling the photochemical transformations of this compound, helping to predict reaction outcomes and design novel light-driven synthetic routes.
Advanced Spectroscopic and Analytical Methodologies for 4,5 Diphenyl 4 Oxazolin 2 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 4,5-Diphenyl-4-oxazolin-2-one, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
In ¹H NMR spectroscopy, the protons of the two phenyl rings typically appear as complex multiplets in the aromatic region, approximately between 7.2 and 7.5 ppm. The specific chemical shifts and coupling patterns can be influenced by the solvent used and the substitution on the phenyl rings. The absence of other signals in the ¹H NMR spectrum is indicative of the core structure.
¹³C NMR spectroscopy provides further structural confirmation. The carbonyl carbon (C=O) of the oxazolinone ring is a key diagnostic signal, typically appearing significantly downfield. The quaternary carbons, C4 and C5, to which the phenyl groups are attached, also have characteristic chemical shifts. The carbons of the phenyl groups themselves will produce a series of signals in the aromatic region of the spectrum.
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H | ~7.20-7.50 | Multiplet, Aromatic protons (10H) |
| ¹³C | ~159.0 | Carbonyl carbon (C=O) |
| ¹³C | ~125.0-135.0 | Aromatic carbons |
Note: The exact chemical shifts can vary depending on the solvent and the specific experimental conditions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for monitoring the synthesis of this compound and for confirming the presence of its key functional groups.
IR spectroscopy is particularly useful for identifying the characteristic vibrations of the molecule's bonds. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) is a key diagnostic feature, typically observed in the region of 1750-1800 cm⁻¹. The C=C stretching vibrations of the phenyl rings will appear in the 1400-1600 cm⁻¹ region, and the C-O stretching of the oxazolinone ring can also be identified. The progress of reactions leading to the formation of this compound can be monitored by observing the appearance and increase in intensity of the carbonyl peak.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl groups and the conjugated system of the oxazolinone ring give rise to characteristic absorption bands in the UV region. These absorptions can be used to quantify the concentration of this compound in solution, which is valuable for reaction kinetics studies.
Table 2: Key Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~1750-1800 | C=O stretch (carbonyl) |
| IR | ~1400-1600 | C=C stretch (aromatic) |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining insight into its structural features through fragmentation analysis. The nominal molecular weight of this compound is approximately 237 g/mol .
In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the oxazolinone ring, as well as fragmentation of the phenyl groups. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC system, often employing a C18 column, can effectively separate this compound from starting materials, byproducts, and other impurities. The choice of mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve good separation. A UV detector is commonly used to monitor the elution of the compound.
Thin-Layer Chromatography (TLC) is a simpler and faster technique often used for rapid monitoring of reaction progress and for preliminary purity checks. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of this compound from other components can be visualized, often under UV light. The retention factor (Rf) value is a characteristic property of the compound under specific TLC conditions.
Table 3: Representative Chromatographic Parameters for this compound Analysis
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
|---|---|---|---|
| HPLC | C18 | Acetonitrile/Water or Methanol/Water | UV |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule.
To perform X-ray crystallography, a single crystal of high quality is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected and analyzed. This data is then used to generate an electron density map, from which the positions of the individual atoms can be determined.
The crystal structure of this compound would reveal the planarity of the oxazolinone ring and the relative orientations of the two phenyl groups. This information is invaluable for understanding intermolecular interactions in the solid state, such as packing forces and potential hydrogen bonding, which influence the physical properties of the compound.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Water |
| Ethyl acetate |
| Hexane |
| Dichloromethane |
| Carbon monoxide |
Future Research Directions and Emerging Opportunities in 4,5 Diphenyl 4 Oxazolin 2 One Chemistry
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research will likely focus on developing more sustainable methods for the synthesis of 4,5-diphenyl-4-oxazolin-2-one and its derivatives, minimizing waste, and avoiding hazardous reagents and solvents.
Emerging trends include the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for some oxazolone (B7731731) derivatives. biointerfaceresearch.com Solvent-free reaction conditions, catalyzed by agents like palladium (II) acetate, also represent a promising green approach. biointerfaceresearch.com The exploration of water or saline solutions as reaction media, as demonstrated in the synthesis of related isoxazol-5-ones, offers another eco-friendly alternative. researchgate.net Furthermore, the use of reusable and non-toxic catalysts, such as boric acid, is gaining traction for the synthesis of related heterocyclic systems and could be adapted for oxazolinone synthesis. researchgate.net
Table 1: Comparison of Conventional and Green Synthetic Approaches for Oxazolones
| Parameter | Conventional Methods | Emerging Green Methods |
| Energy Source | Traditional heating (reflux) | Microwave irradiation, Ultrasound |
| Solvents | Often uses volatile organic compounds (VOCs) | Solvent-free conditions, water, aqueous NaCl |
| Catalysts | May use stoichiometric or toxic reagents | Recyclable catalysts (e.g., palladium acetate, boric acid) |
| Reaction Time | Can be lengthy | Often significantly reduced |
| Waste Generation | Can produce significant chemical waste | Minimized waste production |
Exploration of Novel Bioactive Scaffolds through Derivatization
The this compound core is a privileged scaffold in medicinal chemistry, and its derivatization holds immense potential for the discovery of new therapeutic agents. biointerfaceresearch.comresearchgate.netnih.gov Future efforts will likely focus on synthesizing and screening libraries of novel derivatives to identify compounds with enhanced or entirely new biological activities.
The oxazolone ring is a versatile platform for modification. nih.gov For instance, nucleophilic attack at the C-5 position can lead to the synthesis of various benzamide (B126) derivatives. nih.gov The introduction of different substituents at the C-2 and C-4 positions of the oxazolone ring is known to significantly influence its biological activity. biointerfaceresearch.com Research into creating derivatives with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents will continue to be a major focus. biointerfaceresearch.comresearchgate.netresearchgate.net A study on 4,5-diphenyl-2-oxo-3H-1,3-oxazole derivatives revealed their potential as selective COX-2 inhibitors, suggesting a promising avenue for developing new anti-inflammatory drugs. researchgate.net
Integration with Advanced Catalysis and Materials Science
The unique electronic and structural properties of the this compound system suggest its potential application in advanced catalysis and materials science. The oxazoline (B21484) moiety is a well-established ligand in asymmetric catalysis, and new derivatives of this compound could be designed as novel ligands for various metal-catalyzed reactions. diva-portal.org
In materials science, the aromatic and heterocyclic nature of the compound could be exploited in the development of novel organic materials with interesting photophysical or electronic properties. For example, the incorporation of this scaffold into larger conjugated systems could lead to new organic semiconductors or fluorescent probes. The ability of the oxazoline ring to coordinate with metals also opens up possibilities for creating novel metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties. iucr.org
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The intersection of chemistry and biology offers exciting opportunities for understanding and exploiting the therapeutic potential of this compound derivatives. The prodrug approach, where a biologically active compound is linked to a carrier molecule to improve its pharmacokinetic properties, is a key area of future research. mdpi.comacs.org The this compound moiety itself has been investigated as a protecting group for amines in peptide synthesis, highlighting its utility in bioconjugation and drug delivery. acs.orgacs.org
Future interdisciplinary studies could involve:
Prodrug Design: Developing novel prodrugs that release a therapeutic agent upon specific enzymatic or chemical triggers within the body. mdpi.com
Target Identification: Utilizing techniques like chemical proteomics to identify the specific protein targets of bioactive this compound derivatives.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects.
Unexplored Reactivity and Mechanistic Pathways of the Oxazolinone Ring System
Despite decades of study, the full reactivity of the oxazolinone ring system is yet to be completely understood. Future research will likely uncover novel reactions and mechanistic pathways, expanding the synthetic utility of this versatile heterocycle.
For example, the reaction of 2,4-diphenyl-2-oxazolin-5-one with imines has been shown to produce novel β-lactams through an unconventional pathway. clockss.org Further investigation into cycloaddition reactions involving the oxazolinone ring acting as a 1,3-dipole could lead to the synthesis of a wide range of complex heterocyclic structures. biointerfaceresearch.com The formation of previously unknown (1-azavinyl)oxiranes as intermediates in the reaction of 2-azabuta-1,3-dienes to form 3-oxazolines suggests that similar reactive intermediates might be accessible from this compound, opening up new avenues for synthetic transformations. rsc.org A deeper understanding of the factors controlling the regioselectivity and stereoselectivity of these reactions will be crucial for their application in complex molecule synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-diphenyl-4-oxazolin-2-one (Ox) derivatives, and how do reaction conditions influence yield and purity?
- Methodology : The Ox group is synthesized via a two-step reaction: (i) preparation of benzoin urethanes by treating benzoin with phosgene and amines, and (ii) cyclization/dehydration in acidic media (e.g., HCl or HBr). Yields (~75–86%) depend on solvent choice (ether-pentane or water-ethanol) and crystallization techniques .
- Validation : IR spectroscopy (e.g., 1735 cm⁻¹ for oxazolinone C=O) and NMR (δ 7.57–7.27 ppm for aromatic protons) confirm structural integrity. Analytical data (e.g., C: 69.31%, H: 6.71% for Ox-Val-L-Val-OMe) align with theoretical values .
Q. How does the Ox group function as a dual hydrogen-masking agent for primary amino groups in peptide synthesis?
- Mechanism : The Ox group protects both hydrogens of the α-amino group via cyclization, forming a stable oxazolinone ring. This prevents undesired side reactions (e.g., racemization) during coupling steps. It is resistant to standard deprotection (e.g., acidic/basic hydrolysis) but cleaved under reductive (e.g., H₂/Pd) or oxidative (e.g., O₃) conditions .
- Application : Demonstrated in lysine protection, where the ε-amino group is shielded while allowing selective modification of other residues .
Q. What analytical techniques are critical for validating the purity and stereochemical integrity of Ox-protected peptides?
- Methods :
- TLC : Use solvent systems like ethyl acetate-pyridine-acetic acid-water (5:5:1:3) to detect diastereomers (e.g., <1% racemization observed in L-phenylalanyl-L-valine synthesis) .
- Optical Rotation : Measure values (e.g., +50.7° for L-alanylglycine) to confirm enantiomeric purity .
- Elemental Analysis : Compare experimental vs. calculated C/H/N percentages to verify compound stoichiometry .
Advanced Research Questions
Q. How can researchers mitigate racemization during Ox group-mediated peptide coupling, and what experimental evidence supports these strategies?
- Preventative Measures :
- Use water-soluble carbodiimides (e.g., EDC) instead of harsher reagents.
- Monitor reaction pH (neutral conditions minimize base-catalyzed racemization).
- Evidence : The "Two-Spot Method" confirmed <1% racemization in L-phenylalanyl-L-valine synthesis via TLC (Rf 0.87 vs. 0.75 for diastereomers) .
Q. What challenges arise in synthesizing enantiomerically pure Ox derivatives from chiral precursors like (S)-(+)-2-phenylglycinol?
- Stereochemical Considerations :
- Enantioselective cyclization requires chiral catalysts (e.g., Brønsted acids) to control ring closure.
- Racemization risks increase during prolonged heating; optimized reaction times (<6 hrs) preserve optical activity .
- Validation : Compare values of intermediates (e.g., (S)-diphenyl-4,5-dihydrooxazole) with literature benchmarks .
Q. How does the Ox group’s stability under oxidative vs. reductive conditions impact its utility in multi-step syntheses?
- Stability Profile :
- Oxidative Cleavage : Ozonolysis selectively degrades the oxazolinone ring without affecting acid-labile groups (e.g., tert-butyl esters).
- Reductive Cleavage : H₂/Pd removes the Ox group but may reduce sensitive functionalities (e.g., disulfide bonds).
- Case Study : Ox-protected α-carbobenzoxy-L-lysine remained intact during Z-group deprotection (HCl/EtOAc) but was cleaved via hydrogenolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
